molecular formula C17H31N2O4P B12086426 (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester

(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester

Cat. No.: B12086426
M. Wt: 358.4 g/mol
InChI Key: VRQMZRZONPRMOX-UHFFFAOYSA-N
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Description

(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is a complex organic compound with potential applications in various scientific fields. This compound features a phosphoric acid ester group, an amino group, and a substituted phenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-octylaniline and (S)-2-amino-3-chloropropanol.

    Formation of Intermediate: The first step involves the reaction of 4-octylaniline with (S)-2-amino-3-chloropropanol under basic conditions to form an intermediate compound.

    Phosphorylation: The intermediate is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride (POCl3) to introduce the phosphoric acid ester group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the phenyl group or the amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or modified phenyl derivatives.

    Substitution: Formation of new ester or ether derivatives.

Scientific Research Applications

(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-phosphoric acid Mono-[2-aMino-3-(4-hexyl-phenylaMino)-propyl] ester
  • (S)-phosphoric acid Mono-[2-aMino-3-(4-decyl-phenylaMino)-propyl] ester

Uniqueness

(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The octyl group provides a balance between hydrophobicity and molecular size, potentially enhancing its interactions with biological membranes and proteins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H31N2O4P

Molecular Weight

358.4 g/mol

IUPAC Name

[2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate

InChI

InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)

InChI Key

VRQMZRZONPRMOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N

Origin of Product

United States

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